molecular formula C13H11N5O B4424874 1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B4424874
M. Wt: 253.26 g/mol
InChI Key: GXICWILIGXKWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone in lab experiments include its unique structure and properties that make it a promising candidate for the development of new drugs. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the research of 1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include the development of new drugs based on its structure and properties, further investigation of its mechanism of action, and potential clinical trials to determine its efficacy and safety in humans. Additionally, studies could explore the potential use of this compound in combination with other drugs to enhance its pharmacological effects.

Scientific Research Applications

1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit various pharmacological activities such as antitumor, anti-inflammatory, and antifungal properties.

properties

IUPAC Name

1-(7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-8-11(9(2)19)7-15-13-16-12(17-18(8)13)10-4-3-5-14-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXICWILIGXKWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.